Methyl 2-amino-3-(oxolan-2-yl)propanoate
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Overview
Description
Methyl 2-amino-3-(oxolan-2-yl)propanoate is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . It is characterized by the presence of an amino group, a methyl ester group, and an oxolane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(oxolan-2-yl)propanoate typically involves the reaction of 2-oxolane carboxylic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(oxolan-2-yl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled conditions to ensure selectivity and yield of the desired products.
Major Products Formed
The major products formed from the reactions of this compound include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Methyl 2-amino-3-(oxolan-2-yl)propanoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(oxolan-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino group and oxolane ring play crucial roles in its binding to target molecules, leading to various biological effects . The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2-amino-3-(oxolan-2-yl)propanoate include:
- Methyl 2-amino-3-(oxolan-3-yl)propanoate
- Methyl 2-amino-3-(tetrahydrofuran-2-yl)propanoate
Uniqueness
This compound is unique due to its specific structural features, such as the position of the oxolane ring and the presence of the amino group.
Properties
IUPAC Name |
methyl 2-amino-3-(oxolan-2-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-11-8(10)7(9)5-6-3-2-4-12-6/h6-7H,2-5,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEABOYPSFRAEPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCO1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339782-16-9 |
Source
|
Record name | methyl 2-amino-3-(oxolan-2-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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